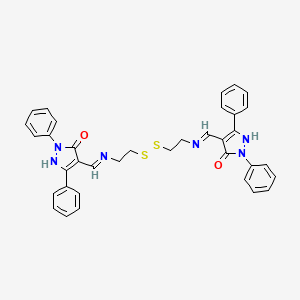
2-Pyrazolin-5-one, dithiobis(ethyleneiminomethylidyne)bis(1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features two pyrazoline rings, each substituted with phenyl groups, and is linked by a diaza-dithiadecane chain. The presence of multiple functional groups, including pyrazoline and thioether, contributes to its diverse chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane typically involves the following steps:
Formation of Pyrazoline Rings: The initial step involves the synthesis of 1,3-diphenyl-5-oxo-2-pyrazoline through the reaction of phenylhydrazine with acetophenone under acidic conditions.
Linking the Pyrazoline Units: The two pyrazoline units are then linked via a diaza-dithiadecane chain. This step often requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane undergoes various types of chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrazoline rings can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro- or halogen-substituted derivatives
Wissenschaftliche Forschungsanwendungen
1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Wirkmechanismus
The mechanism of action of 1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane involves its interaction with molecular targets through its functional groups. The pyrazoline rings and thioether linkages enable the compound to bind to metal ions, proteins, or other biomolecules, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane
- 1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane
Uniqueness
1,10-Bis(1,3-diphenyl-5-oxo-2-pyrazolin-4-ylidene)-2,9-diaza-5,6-dithiadecane is unique due to its combination of pyrazoline and thioether functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and its potential antimicrobial properties set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
24702-44-1 |
|---|---|
Molekularformel |
C36H32N6O2S2 |
Molekulargewicht |
644.8 g/mol |
IUPAC-Name |
4-[2-[2-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)methylideneamino]ethyldisulfanyl]ethyliminomethyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C36H32N6O2S2/c43-35-31(33(27-13-5-1-6-14-27)39-41(35)29-17-9-3-10-18-29)25-37-21-23-45-46-24-22-38-26-32-34(28-15-7-2-8-16-28)40-42(36(32)44)30-19-11-4-12-20-30/h1-20,25-26,39-40H,21-24H2 |
InChI-Schlüssel |
CJAKWLQOZHSERM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)C=NCCSSCCN=CC4=C(NN(C4=O)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


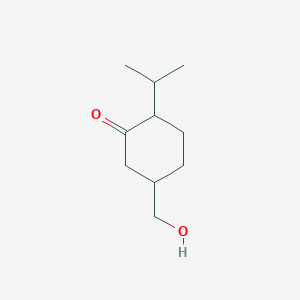
![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)
![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
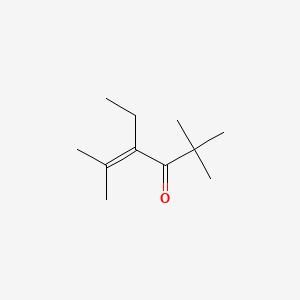
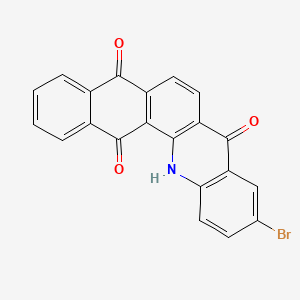
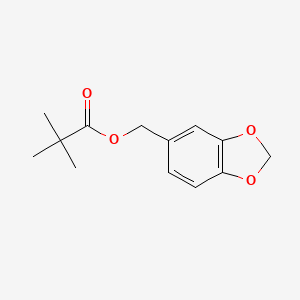

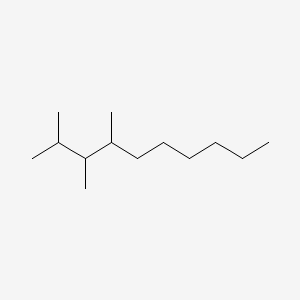
![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)
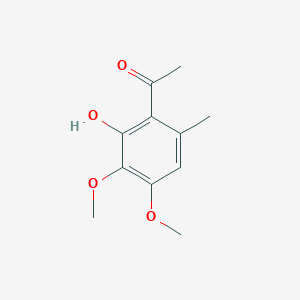

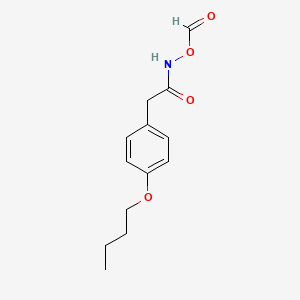
![Methyl [(3-methylphenyl)methyl]carbamate](/img/structure/B13794554.png)
